8-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester typically involves the reaction of 8-ethyl-2-methylquinoline-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves large-scale esterification reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques .
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
8-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester is utilized in several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 8-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Ethyl-2-methylquinoline-3-carboxylic acid
- 1,2,3,4-Tetrahydro-2-methylquinoline-8-carboxylic acid
- 5-Chloro-8-methylquinoline-3-carboxylic acid
Uniqueness
8-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
948291-37-0 |
---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl 8-ethyl-2-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-4-11-7-6-8-12-9-13(15(17)18-5-2)10(3)16-14(11)12/h6-9H,4-5H2,1-3H3 |
InChI Key |
KVVVRICGINAPNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=CC(=C(N=C21)C)C(=O)OCC |
Origin of Product |
United States |
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